![molecular formula C14H11N3O B2984608 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone CAS No. 241488-24-4](/img/structure/B2984608.png)
1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone
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Description
The compound “1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . This compound is part of the heterocyclic series .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone” is characterized by a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Scientific Research Applications
Synthetic Methodologies and Chemical Behavior
The chemical behavior of certain pyrazolopyridine derivatives has been explored through microwave-assisted synthesis, showcasing their potential in producing compounds with significant antioxidant, antitumor, and antimicrobial activities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013). Similarly, novel chitosan Schiff bases, synthesized from heteroaryl pyrazole derivatives, exhibited antimicrobial activity and were characterized through various analytical techniques, indicating the absence of cytotoxic activity (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Anticancer Potential
Research into the regioselective synthesis of 1-aryl-3, 5-bis (het) aryl pyrazole derivatives has demonstrated their potential as antiproliferative agents against cancer cell lines, indicating the significance of the pyrazole moiety in pharmaceutical and medicinal chemistry (Ananda et al., 2016). The antiviral activities of pyridopyrazolotriazines have been explored, shedding light on their potential as therapeutic agents against viruses (Attaby, Elghandour, Ali, & Ibrahem, 2007).
Material Science and Organic Electronics
The use of 3-(1H-Pyrazol-1-yl)pyridine as an electron-transporting unit in bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs) represents a significant application in the field of material science and organic electronics. This study highlighted the tuning of optoelectronic parameters through structural modifications, achieving high efficiencies in PhOLEDs (Li, Li, Liu, & Jin, 2016).
Antimicrobial and Anti-inflammatory Agents
The synthesis and biological evaluation of novel pyrazoline derivatives as potent antiinflammatory and antibacterial agents have been documented, where microwave irradiation methods offered higher yields and environmental benefits compared to conventional methods (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016). Additionally, microwave-assisted one-pot synthesis of carbonylpyrazolo[3,4-b]pyridine derivatives has been achieved, indicating a versatile approach to synthesizing heterocyclic compounds (Polo, Ferrer-Pertuz, Trilleras, Quiroga, & Gutiérrez, 2017).
properties
IUPAC Name |
1-[4-(1H-pyrazol-5-yl)phenyl]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-13-6-9-17(10-7-13)12-3-1-11(2-4-12)14-5-8-15-16-14/h1-10H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEQPOPCQHAOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)N3C=CC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone |
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